N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine
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Overview
Description
N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine is a chemical compound that features a unique combination of silicon, fluorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine typically involves the reaction of diethylfluorosilane with an appropriate amine precursor. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized amines.
Scientific Research Applications
Chemistry
In chemistry, N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between silicon-containing molecules and biological systems. Its ability to form stable bonds with biomolecules makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of silicon and fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can enhance the performance of these materials, making them more durable and resistant to environmental factors.
Mechanism of Action
The mechanism of action of N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine involves its interaction with specific molecular targets. The silicon and fluorine atoms can form strong bonds with various functional groups, leading to the modulation of biochemical pathways. The compound’s ability to participate in multiple types of chemical reactions allows it to exert diverse effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[Diethyl(fluoro)silyl]propyl}prop-2-en-1-amine
- N-{3-[Diethyl(fluoro)silyl]propyl}-N-methylprop-2-en-1-amine
Uniqueness
N-{3-[Diethyl(fluoro)silyl]propyl}-N-(prop-2-en-1-yl)prop-2-en-1-amine is unique due to its combination of silicon, fluorine, and nitrogen atoms. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications. The presence of the prop-2-en-1-yl group further enhances its reactivity and potential for functionalization.
Properties
CAS No. |
89995-17-5 |
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Molecular Formula |
C13H26FNSi |
Molecular Weight |
243.44 g/mol |
IUPAC Name |
3-[diethyl(fluoro)silyl]-N,N-bis(prop-2-enyl)propan-1-amine |
InChI |
InChI=1S/C13H26FNSi/c1-5-10-15(11-6-2)12-9-13-16(14,7-3)8-4/h5-6H,1-2,7-13H2,3-4H3 |
InChI Key |
KBALYNBLXDMJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CCCN(CC=C)CC=C)F |
Origin of Product |
United States |
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